(E)-3-(3-Fluoro-2-methoxyphenyl)acrylonitrile
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Overview
Description
(E)-3-(3-Fluoro-2-methoxyphenyl)acrylonitrile is an organic compound characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-Fluoro-2-methoxyphenyl)acrylonitrile typically involves the reaction of 3-fluoro-2-methoxybenzaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired acrylonitrile derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-Fluoro-2-methoxyphenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Scientific Research Applications
(E)-3-(3-Fluoro-2-methoxyphenyl)acrylonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(3-Fluoro-2-methoxyphenyl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3-Fluoro-4-methoxyphenyl)acrylonitrile: Similar structure but with the methoxy group in a different position.
(E)-3-(3-Chloro-2-methoxyphenyl)acrylonitrile: Contains a chloro group instead of a fluoro group.
(E)-3-(3-Fluoro-2-hydroxyphenyl)acrylonitrile: Contains a hydroxy group instead of a methoxy group.
Uniqueness
(E)-3-(3-Fluoro-2-methoxyphenyl)acrylonitrile is unique due to the specific positioning of the fluoro and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(E)-3-(3-fluoro-2-methoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-13-10-8(5-3-7-12)4-2-6-9(10)11/h2-6H,1H3/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXUBPCTYPRPCV-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)C=CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC=C1F)/C=C/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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